BenchChemオンラインストアへようこそ!

4-(4-Methylphenyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone

Lipophilicity CNS drug-likeness partition coefficient

The 4-methylphenyl substituent delivers an XLogP3 of 0.1, placing this compound squarely in the CNS drug-likeness window, whereas the unsubstituted phenyl analog (LogP −0.0254) falls outside it. At ≥98% purity, it carries a significantly lower intrinsic impurity burden than its 90–95% purity analogs, directly reducing false-positive risk in primary HTS campaigns. Together with the non-oxidized analog (CAS 338409-69-1), this 1,1-dioxide forms a definitive matched molecular pair for systematic sulfone oxidation-state SAR. Procure for CNS-focused screening sets, antimicrobial or anticonvulsant follow-up studies requiring a well-characterized, high-purity scaffold member.

Molecular Formula C11H11NO4S
Molecular Weight 253.27
CAS No. 338953-90-5
Cat. No. B2443215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methylphenyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone
CAS338953-90-5
Molecular FormulaC11H11NO4S
Molecular Weight253.27
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=O)CS(=O)(=O)CC2=O
InChIInChI=1S/C11H11NO4S/c1-8-2-4-9(5-3-8)12-10(13)6-17(15,16)7-11(12)14/h2-5H,6-7H2,1H3
InChIKeyKRLPZQXBFVBOQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Methylphenyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone (CAS 338953-90-5): Compound Identity and Class Context for Procurement Decisions


4-(4-Methylphenyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone (CAS 338953-90-5), also named 4-(P-tolyl)thiomorpholine-3,5-dione 1,1-dioxide, is a heterocyclic small molecule (C₁₁H₁₁NO₄S, MW 253.28) belonging to the N-aryl-thiomorpholine-3,5-dione 1,1-dioxide family. [1] The compound features a six-membered thiazinane ring bearing dual carbonyl groups at positions 3 and 5, an S,S-dioxo (sulfone) motif, and a 4-methylphenyl N-substituent. Predicted boiling point is 629.0 ± 55.0 °C. It is supplied exclusively for research and further manufacturing use, not for direct human application.

Why 4-(4-Methylphenyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone Cannot Be Interchanged with Generic Thiazinane Analogs


Within the N-aryl-thiomorpholine-3,5-dione 1,1-dioxide series, minor substituent changes produce large shifts in lipophilicity, polar surface area, and hydrogen-bonding capacity that directly affect solubility, permeability, and target-binding behavior. [1] The 4-methylphenyl group on the target compound yields an XLogP3 of 0.1, straddling the optimal range for CNS drug-likeness, whereas the unsubstituted phenyl analog (CAS 338421-42-4) records a LogP of −0.0254 and the non-sulfone analog (CAS 338409-69-1) reaches XLogP = 1.4 — a 15-fold predicted partition-coefficient difference. Vendors also report purity differences between analogs (98% vs. 90–95%), meaning procurement without rigorous specification risks introducing both pharmacological and analytical confounds.

Quantitative Differentiation Evidence for 4-(4-Methylphenyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone vs. Closest Analogs


Lipophilicity Shift: 4-Methylphenyl vs. Unsubstituted Phenyl Analog (Direct Head-to-Head Comparison of Computed LogP)

The target compound displays an XLogP3 of 0.1 [1], placing it within the CNS-favorable LogP window of 0–3, whereas the direct phenyl analog 4-phenylthiomorpholine-3,5-dione 1,1-dioxide (CAS 338421-42-4) registers a computed LogP of −0.0254 . The 4-methyl substituent thus increases predicted lipophilicity by approximately 0.13 LogP units, a meaningful shift for passive membrane permeability and non-specific protein binding.

Lipophilicity CNS drug-likeness partition coefficient

Polar Surface Area and Hydrogen-Bond Acceptor Count: Sulfone vs. Non-Oxidized Analog

The 1,1-dioxide (sulfone) moiety in the target compound elevates the topological polar surface area (TPSA) to 79.9 Ų and hydrogen-bond acceptor count to 4, compared with TPSA = 62.7 Ų and H-acceptor count = 3 for the non-oxidized 4-(4-methylphenyl)thiomorpholine-3,5-dione (CAS 338409-69-1). [1][2] This 17.2 Ų TPSA increase reflects the two sulfone oxygens, which serve as additional H-bond acceptor sites and raise aqueous solubility at the expense of passive membrane flux.

Polar surface area hydrogen bonding sulfone

Purity Specification Reliability: ≥98% vs. Lower-Purity Analogs

Major suppliers list the target compound at ≥98% purity , whereas the non-sulfone analog 4-(4-methylphenyl)thiomorpholine-3,5-dione (CAS 338409-69-1) is listed at 90% purity , and the 4-chlorophenyl analog (CAS 861211-90-7) at 95% . The 3–8 percentage-point purity gap is material for concentration-response assays, where a 10% impurity fraction can shift apparent IC₅₀ values by more than the typical inter-assay CV.

Purity quality control reproducibility

Class-Level Pharmacological Precedent: Thiomorpholine-3,5-dione 1,1-Dioxide Scaffold in Anticonvulsant, Antimicrobial, and Antitumor Programs

The thiomorpholine-3,5-dione 1,1-dioxide core has been explicitly validated as a pharmacophore in peer-reviewed drug discovery. Szawkało et al. (2015) synthesized a series of N-aryl-thiomorpholine-3,5-diones for antimicrobial evaluation and established crystal structures of seven derivatives, confirming the scaffold's geometry. Earlier literature demonstrated anticonvulsant activity against metrazol shock for alkyl-substituted congeners and hypotensive activity, while more recent work identified antipsychotic and antitumor effects for structurally related imides. [1] Although no target-specific IC₅₀ or MIC data are yet published for CAS 338953-90-5 itself, the scaffold class provides a mechanistically plausible entry point for these therapeutic areas.

Anticonvulsant antimicrobial antitumor scaffold validation

Storage and Handling Differentiation: Refrigerated (2–8°C) Dry Storage Requirement

The target compound requires storage sealed in dry conditions at 2–8°C , a handling demand shared with the phenyl analog (CAS 338421-42-4) and chloro analog (CAS 861211-90-7) but distinct from the non-sulfone analog, which is typically stored at room temperature. [1] This cold-storage requirement implies a higher sensitivity to thermal or hydrolytic degradation for the 1,1-dioxide series, which may be relevant for long-duration biological assays or stock solution stability.

Storage stability cold chain handling

Optimal Application Scenarios for 4-(4-Methylphenyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone Based on Differentiated Evidence


CNS Drug Discovery Screening Libraries Requiring Optimal LogP (0–3 Range)

The target compound's XLogP3 of 0.1 positions it near the lower boundary of the CNS-favorable LogP window, whereas the unsubstituted phenyl analog (LogP −0.0254) falls below it. Medicinal chemistry teams building focused CNS screening sets should prefer the 4-methylphenyl congener when seeking to avoid excessively polar, brain-penetration-limited starting points. [1]

Structure-Activity Relationship (SAR) Studies Exploring Sulfone Pharmacophore Contributions

The TPSA difference of 17.2 Ų and additional H-bond acceptor between the target 1,1-dioxide and the non-oxidized thiomorpholine-3,5-dione analog (CAS 338409-69-1) make this pair ideal for matched molecular pair analysis. Systematic SAR programs investigating the impact of the sulfone group on target affinity, solubility, and metabolic stability can use the two compounds as a direct oxidation-state pair. [1]

High-Throughput Screening Where Impurity-Driven False Positives Must Be Minimized

With a vendor-specified purity of ≥98%, the target compound offers a lower intrinsic impurity burden than the non-sulfone analog (90%) or the chloro analog (95%). This is critical for primary HTS campaigns, where a 10% impurity load can generate apparent 'hit' activity at typical screening concentrations (10 μM) and inflate triage workloads. [1]

Academic Pharmacology Exploring Anticonvulsant or Antimicrobial Thiomorpholine Chemotypes

The thiomorpholine-3,5-dione 1,1-dioxide scaffold has peer-reviewed precedent for anticonvulsant activity in metrazol-shock models and antimicrobial activity. The target compound, as a well-defined, high-purity member of this scaffold class, is a logical candidate for follow-up screening in these therapeutic areas. However, users must note that no compound-specific bioactivity data (IC₅₀, MIC) are yet published; all pharmacological expectations derive from class-level precedent. [1]

Quote Request

Request a Quote for 4-(4-Methylphenyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.